3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide
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Overview
Description
3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group. The final step involves coupling the sulfonylated piperazine with the thiophene-2-carboxamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the sulfonyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-methoxyphenyl)piperazine-1-carboxylate
- N-(4-methoxyphenyl)piperazine
- Thiophene-2-carboxamide derivatives
Uniqueness
3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the sulfonyl group enhances its solubility and reactivity, while the thiophene ring contributes to its electronic properties.
Properties
IUPAC Name |
3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl-N-phenylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-29-19-9-5-8-18(16-19)24-11-13-25(14-12-24)31(27,28)20-10-15-30-21(20)22(26)23-17-6-3-2-4-7-17/h2-10,15-16H,11-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGCNMYYCKLTNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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